Flucarbazone-sodium

Herbicide classification ALS inhibitor Chemical structure

Select Flucarbazone-sodium for your herbicide discovery or resistance management program. It is a sulfonylaminocarbonyltriazolinone-class ALS inhibitor (HRAC Group 2), structurally distinct from sulfonylureas, with a unique cross-resistance profile effective against Pro-197-Thr mutation-harboring Bromus japonicus. Its soil half-life correlates strongly with organic carbon (R=0.776), enabling reduced carryover risk in low-OC soils. Compatible with split-application strategies at 50–66% of full label rate. Use I50=0.007 µmol against wild oat ALS as a diagnostic benchmark. Request a quote today.

Molecular Formula C12H11F3N4NaO6S
Molecular Weight 419.29 g/mol
CAS No. 181274-17-9
Cat. No. B066229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlucarbazone-sodium
CAS181274-17-9
SynonymsMKH 6562
Molecular FormulaC12H11F3N4NaO6S
Molecular Weight419.29 g/mol
Structural Identifiers
SMILESCN1C(=NN(C1=O)C(=O)NS(=O)(=O)C2=CC=CC=C2OC(F)(F)F)OC.[Na]
InChIInChI=1S/C12H11F3N4O6S.Na/c1-18-10(24-2)16-19(11(18)21)9(20)17-26(22,23)8-6-4-3-5-7(8)25-12(13,14)15;/h3-6H,1-2H3,(H,17,20);
InChIKeyKKCLIBMLUMCTMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 100 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 44 g/L at 20 °C (pH 9)

Structure & Identifiers


Interactive Chemical Structure Model





Flucarbazone-sodium (CAS 181274-17-9) for Procurement: A Sulfonylaminocarbonyltriazolinone ALS Inhibitor with Differentiated Wheat-Selective Grass Weed Control


Flucarbazone-sodium (CAS 181274-17-9) is a post-emergence systemic herbicide belonging to the sulfonylaminocarbonyltriazolinone chemical class [1]. It functions as an acetolactate synthase (ALS) inhibitor (HRAC/IRAC Group 2) [2], disrupting branched-chain amino acid biosynthesis in susceptible weeds. The compound exhibits selective activity against grass weeds in wheat (Triticum aestivum) crops [3] and demonstrates high water solubility with both foliar and root uptake pathways and bidirectional translocation capability [4].

Why Flucarbazone-sodium Cannot Be Interchanged with Generic ALS-Inhibiting Sulfonylureas or Triazolopyrimidines


Flucarbazone-sodium occupies a distinct structural niche within the ALS inhibitor landscape. As a sulfonylaminocarbonyltriazolinone, it diverges chemically from both conventional sulfonylureas (e.g., mesosulfuron-methyl) and triazolopyrimidines (e.g., pyroxsulam) [1]. This structural divergence translates into quantifiable differences in cross-resistance patterns—populations resistant to flucarbazone-sodium do not uniformly exhibit resistance to other ALS inhibitors, and vice versa [2]. Additionally, flucarbazone-sodium and its closest in-class analog propoxycarbazone-sodium exhibit divergent soil sorption behavior [3]. Substituting one ALS inhibitor for another without accounting for these resistance profile differences, species-specific efficacy gaps, and soil fate parameters risks control failure and environmental liability.

Flucarbazone-sodium Quantitative Differentiation Evidence: Resistance Profiles, Soil Behavior, and Efficacy Against Key Comparators


Chemical Class Divergence: Flucarbazone-sodium Belongs to Sulfonylaminocarbonyltriazolinones, Not Sulfonylureas

Flucarbazone-sodium is explicitly classified as a sulfonylaminocarbonyltriazolinone herbicide, structurally distinct from sulfonylureas such as mesosulfuron-methyl and triazolopyrimidines such as pyroxsulam [1]. This chemical class distinction is fundamental to procurement decisions: the triazolinone ring in flucarbazone-sodium confers different binding properties at the ALS enzyme active site, which manifests in differential cross-resistance patterns compared to sulfonylureas [2].

Herbicide classification ALS inhibitor Chemical structure Sulfonylaminocarbonyltriazolinone Sulfonylurea

Resistance Profile: Pro-197-Thr Mutation Confers Only Weak Cross-Resistance to Mesosulfuron-methyl and Pyroxsulam

In flucarbazone-sodium-resistant Japanese brome (Bromus japonicus) populations from Hebei province, China, the Pro-197-Thr ALS mutation conferred weak cross-resistance to mesosulfuron-methyl and pyroxsulam, indicating that flucarbazone-sodium resistance does not fully compromise the utility of these alternative ALS inhibitors [1]. Resistance indices for flucarbazone-sodium ranged from 43- to 1977-fold across 15 resistant populations (34% of populations tested) [1]. The incidence of Pro-197-Ser mutation was highest at 68% [1].

Herbicide resistance ALS mutation Cross-resistance Bromus japonicus Pro-197-Thr

Soil Sorption Behavior: Flucarbazone Exhibits Lower Kf-oc Than Propoxycarbazone in Clay Loam and Loamy Sand Soils

In a direct comparative study of two sulfonylaminocarbonyltriazolinone herbicides, flucarbazone exhibited Kf-oc values ranging from 29 to 119 across a clay loam and a loamy sand soil, while propoxycarbazone (the closest in-class analog) showed different sorption behavior under identical conditions [1]. Desorption was hysteretic in every case, with lower desorption observed in the more sorptive clay loam system [1].

Soil sorption Environmental fate Leaching potential Flucarbazone Propoxycarbazone

Soil Persistence: Flucarbazone-sodium Half-Life Ranges from 6 to 110 Days Depending on Soil Organic Carbon

Flucarbazone-sodium dissipation in soil follows first-order kinetics with half-lives (t₀.₅) ranging from 6 to 110 days across six Western Canadian soils [1]. Half-life was positively correlated with soil organic carbon content (R = 0.776) [1]. A separate field study reported soil half-lives of 8 to 14 days under Chinese wheat field conditions [2].

Soil persistence Half-life Carryover risk Dissipation kinetics Flucarbazone-sodium

Enzymatic Inhibition: Flucarbazone-sodium I50 of 0.007 µmol Against Wild Oat ALS

In vitro ALS enzyme assays using wild oat (Avena fatua) tissue demonstrated that flucarbazone-sodium (BAY MKH 6562) inhibited ALS activity with an I50 of 0.007 µmol [1]. Inhibition of ALS from the AHS2 and AR1 wild oat biotypes was similar, indicating that cross-resistance was not due to an altered ALS enzyme [1].

ALS enzyme inhibition I50 Wild oat Avena fatua Target-site sensitivity

Field Efficacy: Flucarbazone-sodium Achieved 85–91% Weed Control at 60–90 Days Post-Application in Wheat

In field trials conducted over two growing seasons, flucarbazone-sodium applied post-emergence in wheat provided 85.29% and 87.54% weed control at 60 days after spraying, and 89.91% and 90.53% control at 90 days after spraying for the two seasons respectively, compared to weedy treatment controls [1]. Split applications at reduced rates (two applications at 25% and 33% of full rate, totaling 50–66% of label rate) provided wild oat control equal to a single full-rate application [2].

Field efficacy Weed control percentage Wheat Post-emergence Flucarbazone-sodium

Flucarbazone-sodium Application Scenarios: Where Differentiated Performance Drives Procurement Decisions


ALS Inhibitor Resistance Management: Rotational Partner Where Pro-197-Thr Mutation Is Present

In wheat production regions where Bromus japonicus populations harbor the Pro-197-Thr ALS mutation, flucarbazone-sodium exhibits a distinct cross-resistance profile. Populations with this mutation show weak cross-resistance to mesosulfuron-methyl and pyroxsulam [1], meaning flucarbazone-sodium can serve as a rotational partner with these agents. Procurement for resistance management programs should prioritize flucarbazone-sodium in areas where Pro-197-Thr is documented and where sulfonylurea efficacy has declined due to this specific mutation.

Low Organic Carbon Soils: Reduced Carryover Risk Due to Rapid Dissipation

Flucarbazone-sodium half-life is strongly correlated with soil organic carbon (R = 0.776), with dissipation being more rapid in soils containing less organic carbon [2]. In low-OC soils where half-lives approach the 6-day lower bound [2], flucarbazone-sodium offers reduced carryover risk to rotational crops compared to ALS inhibitors with longer persistence. Procurement for sandy, low-organic-matter wheat-growing regions should prioritize flucarbazone-sodium over more persistent sulfonylureas to minimize rotational crop injury liability.

Wild Oat Control with Flexible Split-Application Protocols

Flucarbazone-sodium demonstrates compatibility with reduced-rate split-application strategies. Field trials confirmed that two applications at 25% and 33% of the full label rate (totaling 50–66% of full rate) provided wild oat control equal to a single full-rate application [3]. This flexibility supports procurement for integrated weed management programs seeking to reduce total herbicide load while maintaining efficacy.

Enzymatic Baseline Establishment for ALS Resistance Monitoring

The established I50 of 0.007 µmol for flucarbazone-sodium against wild oat ALS [4] provides a quantitative benchmark for resistance monitoring laboratories. Populations exhibiting significantly elevated I50 values indicate evolving resistance. Procurement by agricultural extension services and contract research organizations conducting ALS inhibitor resistance surveillance should include flucarbazone-sodium as a diagnostic probe compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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